2-(Oxan-3-yl)pyrimidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(oxan-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-3-4-11-9(12-8)7-2-1-5-15-6-7/h3-4,7H,1-2,5-6H2,(H,13,14) |
InChI Key |
FOKWRNLLLFVIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 Oxan 3 Yl Pyrimidine 4 Carboxylic Acid Derivatives
Methodologies for SAR Studies in Pyrimidine (B1678525) Chemistry
The investigation of structure-activity relationships within pyrimidine chemistry employs a variety of experimental and computational methods to elucidate how chemical structure influences biological activity. researchgate.netnih.govuran.ua A primary approach involves the systematic synthesis of analogues, where specific parts of the lead molecule, in this case, 2-(oxan-3-yl)pyrimidine-4-carboxylic acid, are modified. Researchers often alter substituents at various positions on the pyrimidine ring, modify functional groups, and explore different heterocyclic core structures to determine their impact on a compound's potency and selectivity. acs.orgnih.gov
Key experimental techniques include:
Combinatorial Chemistry and High-Throughput Screening: These methods allow for the rapid synthesis and evaluation of large libraries of related compounds to quickly identify promising candidates.
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to investigate the importance of that group for biological activity.
X-ray Crystallography: This technique can provide a detailed, three-dimensional structure of a compound bound to its biological target (e.g., an enzyme or receptor), offering crucial insights into the key interactions that drive its activity.
Computational approaches are also integral to modern SAR studies:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to rationalize observed activities and guide the design of new analogues with improved binding. uran.uaresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities, enabling the prediction of the potency of novel analogues.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the model.
Influence of Substituents on the Pyrimidine-4-carboxylic Acid Scaffold
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring structure. juniperpublishers.comnih.gov The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov
The substituent at the 2-position of the pyrimidine ring plays a critical role in modulating the biological activity of this class of compounds. While direct studies on the 2-(oxan-3-yl) group are limited, general principles of SAR for 2-substituted pyrimidines suggest several key contributions.
The oxane ring introduces a bulky, non-planar, and relatively rigid substituent. This steric profile can influence how the molecule fits into a biological target's binding pocket. The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the target protein. The position of the oxygen atom (at the 3-position of the oxane ring relative to the pyrimidine) will dictate the geometry of this potential hydrogen bond.
| Substituent at Position 2 | Potential Influence on Activity |
| Oxan-3-yl | Steric bulk, potential H-bond acceptor, moderate lipophilicity. |
| Phenyl | Increased lipophilicity, potential for pi-stacking interactions. |
| Methyl | Minimal steric hindrance, small increase in lipophilicity. |
| Amino | Potential H-bond donor, increased polarity. |
The carboxylic acid group at the 4-position of the pyrimidine ring is a key functional group that can significantly influence the molecule's properties and biological activity. Its acidic nature means it will likely be deprotonated at physiological pH, forming a carboxylate anion. This negative charge can engage in strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a target's binding site. researchgate.netnih.gov
The six-membered oxane ring typically adopts a chair conformation to minimize steric strain. This introduces a specific three-dimensional shape to the substituent at position 2 of the pyrimidine ring. The flexibility of the pyrimidine ring itself can be influenced by its environment. researchgate.net The connection between the pyrimidine and oxane rings can have restricted rotation, leading to preferred orientations of the two ring systems relative to each other.
The conformational preference of the oxane ring and any additional substituents on it can impact how the entire molecule presents its key interacting groups to a biological target. The relative orientation of the oxane's oxygen atom, for instance, will be determined by these conformational factors, which in turn affects its ability to form hydrogen bonds.
The pyrimidine ring itself is a critical component for activity. The two nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors and influencing the electronic distribution of the ring system. nih.gov Altering the core heterocycle, for example, by changing to a pyridine (B92270) or a triazine, has been shown in related series to significantly decrease or abolish activity, highlighting the importance of the pyrimidine scaffold. acs.org
Modifications to the pyrimidine ring, such as the introduction of additional substituents, can fine-tune the electronic properties and steric profile of the molecule. For example, adding an electron-donating or electron-withdrawing group to the 5- or 6-position can modulate the reactivity and binding affinity of the entire scaffold.
The table below summarizes the general impact of modifying the core structure based on findings from related pyrimidine carboxamides.
| Core Structure | Relative Potency | Rationale |
| Pyrimidine | Optimal | The arrangement of nitrogen atoms is crucial for target interaction. |
| Pyridine (N at pos. 1) | Reduced | Loss of a key hydrogen bond acceptor at position 3. |
| Pyridine (N at pos. 3) | Significantly Reduced | Loss of a key hydrogen bond acceptor at position 1. |
| Triazine | Inactive | Altered electronics and steric profile disrupt binding. |
Rational Design and Synthesis of Analogues based on SAR Principles
The principles of SAR guide the rational design and synthesis of new analogues with potentially improved properties. researchgate.netnih.govuran.uaresearchgate.net For the this compound scaffold, a rational design strategy would involve systematically modifying each component of the molecule to probe its importance.
One approach would be to explore different heterocyclic substituents at the 2-position to understand the steric and electronic requirements for activity. For instance, replacing the oxan-3-yl group with smaller or larger rings, or rings with different heteroatoms, could provide valuable SAR data.
Another strategy would involve modifying the carboxylic acid at the 4-position. Converting it to various esters, amides, or other acidic bioisosteres would clarify the role of this group in target binding.
The synthesis of such analogues typically involves multi-step synthetic routes. mdpi.com For example, a common method for preparing 2-substituted pyrimidine-4-carboxylic acids involves the condensation of a three-carbon dielectrophile with an appropriate dinucleophile, such as a guanidine (B92328) derivative, to form the substituted pyrimidine ring. nih.gov Further modifications can then be carried out to introduce or alter the desired functional groups.
Computational and Theoretical Chemistry Studies of 2 Oxan 3 Yl Pyrimidine 4 Carboxylic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding how a ligand, such as 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid, might interact with a biological target, typically a protein or enzyme.
The process involves predicting the binding mode and affinity of the ligand. A lower binding energy score typically indicates a more stable and potentially more potent interaction. For instance, in studies of similar heterocyclic compounds like thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives, molecular docking has been used to identify key interactions with the active sites of enzymes. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the pyrimidine (B1678525) ring, the carboxylic acid group, and the oxane ring would all be assessed for their potential to form such bonds with amino acid residues in a target's active site.
Table 1: Representative Data from Molecular Docking Simulations of Similar Pyrimidine Derivatives
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
| DNA Gyrase | 4p (a 2-pyridone-3-carboxylic acid derivative) | Not Specified | Ser84, Glu88, Arg458, Asp437 |
| DNA Gyrase | 5c (a 2-pyridone-3-carboxylic acid derivative) | Not Specified | Ser84, Glu88, Arg458, Asp437 |
| TrmD Pseudomonas aeruginosa | Thieno[2,3-d]pyrimidine derivatives | -8.2 to -9.3 | Not Specified |
Note: This table presents data for structurally related compounds to illustrate the type of information generated from molecular docking studies, as specific data for this compound is not available.
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations are employed to investigate the electronic properties and predict various spectroscopic features of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the fundamental aspects of a compound's structure and reactivity.
Electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Calculations can determine properties like molecular orbital energies, electron density, and electrostatic potential. For pyrimidine derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) have been successfully used to study their properties. The electrostatic potential map of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid and oxane groups, indicating these are regions susceptible to electrophilic attack and capable of forming hydrogen bonds.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring, while the LUMO might be distributed over the carboxylic acid group.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and serve to illustrate the data obtained from FMO analysis.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it behaves over time.
For this compound, the key flexible bonds would be the one connecting the oxane ring to the pyrimidine ring and the bond to the carboxylic acid group. Conformational analysis would identify the low-energy, and therefore most probable, conformations of the molecule.
MD simulations provide a more dynamic picture. By simulating the motion of the atoms over a period of time (from picoseconds to microseconds), researchers can observe the stability of the ligand when bound to a target protein. nih.gov These simulations can reveal how the ligand-protein complex fluctuates and maintains its key binding interactions in a simulated physiological environment, often including water molecules and ions. nih.gov
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling combines computational methods, including quantum mechanics and machine learning, to forecast the reactivity and selectivity of chemical reactions. nih.gov These models can be trained on existing data to predict the outcomes of new reactions or to understand the factors that control them.
For this compound, predictive models could be used to estimate its pKa, which is a measure of its acidity. nih.gov This is an important property as it influences the molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could also be developed to predict the potential efficacy of this compound based on the properties of similar molecules. nih.gov
In Vitro Biological Evaluation and Proposed Mechanistic Insights
Enzyme Inhibition Assays and Target Identification (in vitro)
The pyrimidine (B1678525) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. Research into derivatives of pyrimidine-4-carboxylic acid has identified several key protein targets, suggesting that compounds like 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid may possess inhibitory activity against certain enzymes.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD is a therapeutic strategy for managing conditions related to NAE signaling, such as pain, anxiety, and inflammation. nih.govnih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on a library of pyrimidine-4-carboxamide (B1289416) derivatives, which are directly derived from pyrimidine-4-carboxylic acids. A high-throughput screening campaign first identified a pyrimidine-4-carboxamide compound as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent medicinal chemistry efforts led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. nih.govnih.gov
The optimization process revealed key structural features necessary for potent NAPE-PLD inhibition. Modifications at three main positions on the pyrimidine-4-carboxamide scaffold were explored. For instance, the replacement of a morpholine (B109124) group with a more polar (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity. acs.org Similarly, conformational restriction of a flexible side chain by incorporating it into an (S)-3-phenylpiperidine ring increased the inhibitory potency threefold. acs.org These findings highlight the sensitivity of the NAPE-PLD active site to the steric and electronic properties of the substituents on the pyrimidine core.
Table 1: Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors
| Compound/Modification | Key Structural Feature | Inhibitory Potency (pIC50) | Reference |
|---|---|---|---|
| Initial Hit (Compound 2) | N-methylphenethylamine at R2; Morpholine at R3 | 6.09 ± 0.04 | nih.govacs.org |
| LEI-401 (Optimized Inhibitor) | (S)-3-phenylpiperidine at R2; (S)-3-hydroxypyrrolidine at R3 | 7.14 ± 0.04 (Ki = 27 nM) | nih.govacs.org |
| Intermediate 7 | (S)-3-phenylpiperidine at R2; Morpholine at R3 | 6.93 (Ki = 86 nM) | nih.gov |
| Intermediate 8 | N-methylphenethylamine at R2; (S)-3-hydroxypyrrolidine at R3 | 6.96 (Ki = 110 nM) | nih.gov |
The pyrimidine core is a prevalent feature in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov Various pyrimidine derivatives have been designed and synthesized as potent inhibitors of several protein kinases, implicating them in cancer therapy.
For example, a series of pyrimidine-based derivatives were developed as inhibitors of Aurora A kinase, a protein often upregulated in human cancers. nih.govacs.org Structure-based drug design led to the identification of compounds that could induce the DFG-out (inactive) conformation of the kinase. The lead compound, (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, demonstrated potent inhibition of cancer cell proliferation with an IC50 value below 200 nM. nih.gov
Furthermore, other studies have identified novel aminopyrimidine-2,4-diones and related structures as dual-target inhibitors of BRD4 and PLK1, two important targets in oncology. nih.gov These findings underscore the versatility of the pyrimidine scaffold in targeting different components of the human kinome.
Table 2: Examples of Pyrimidine Derivatives as Kinase Inhibitors
| Compound Class | Kinase Target(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamines | Aurora A Kinase | < 200 nM (Cell proliferation) | nih.gov |
| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | 0.029 µM (BRD4) / 0.094 µM (PLK1) | nih.gov |
Beyond NAPE-PLD and protein kinases, the pyrimidine-4-carboxylic acid scaffold and its derivatives have been investigated for their activity against other enzymatic targets. Notably, certain pyrimidine derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. nih.gov In vitro assays demonstrated that specific derivatives outperformed the standard drug piroxicam (B610120) in terms of COX-2 selectivity. nih.gov
In the context of infectious diseases, amides of thieno[2,3-d]pyrimidine-4-carboxylic acid were evaluated through docking studies as potential inhibitors of the TrmD enzyme from Pseudomonas aeruginosa, which is essential for bacterial tRNA modification. uran.ua Additionally, the core pyrimidine biosynthesis pathway itself, involving enzymes like carbamoyl-phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase (CAD), is considered a target for anticancer drug development. mdpi.com
Antimicrobial Activity Investigations (in vitro)
The pyrimidine nucleus is a fundamental component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govwjarr.comorientjchem.org Its presence in natural nucleic acids allows pyrimidine derivatives to potentially interfere with microbial genetic processes and metabolic pathways. nih.govontosight.ai
Derivatives of pyrimidine have been systematically evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids revealed a broad spectrum of antimicrobial activity. uran.ua Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide showed a notable minimum inhibitory concentration (MIC) value against the reference strain of Pseudomonas aeruginosa ATCC 10145. uran.ua
The structural modifications of the pyrimidine ring are crucial for antibacterial potency and spectrum. The introduction of different functional groups can significantly alter the interaction with bacterial targets, leading to enhanced efficacy against multidrug-resistant strains. nih.gov
Table 3: Examples of Pyrimidine Derivatives with Antibacterial Activity
| Compound Class/Name | Bacterial Strain(s) | Activity Noted | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-4-carboxamides | Pseudomonas aeruginosa | Significant MIC values | uran.ua |
| Pyrazinoic acid analogs (bioisostere) | Mycobacterium tuberculosis | 5 to 10-fold more potent than the parent compound | ambeed.com |
| General Pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | nih.gov |
The pyrimidine scaffold is also a key component of several antifungal agents. wjarr.comresearchgate.net The well-known antifungal drug Flucytosine is a fluorinated pyrimidine that is used to treat systemic infections. wjarr.comorientjchem.org
More recent research has focused on novel pyrimidine derivatives. A series of newly synthesized 2,4,6-substituted pyrimidines demonstrated very good inhibitory effects against the fungal pathogen Candida albicans. impactjournals.us Another study on pyrimidine derivatives containing an amide moiety also reported significant antifungal activity. nih.gov These findings suggest that the pyrimidine-4-carboxylic acid backbone could serve as a valuable template for the development of new antifungal compounds.
Table 4: Examples of Pyrimidine Derivatives with Antifungal Activity
| Compound Class/Name | Fungal Strain(s) | Activity Noted | Reference |
|---|---|---|---|
| Flucytosine | Candida, Cryptococcus | Clinically used antifungal agent | wjarr.comorientjchem.org |
| 2,4,6-Substituted Pyrimidines | Candida albicans | Strong inhibitory effect | impactjournals.us |
| Pyrimidine derivatives with amide moiety | Various fungal strains | Significant antifungal activity | nih.gov |
Anti-Inflammatory Activity Studies (in vitro)
The anti-inflammatory potential of pyrimidine derivatives is a significant area of research. Numerous studies have demonstrated that compounds containing a pyrimidine core can modulate key inflammatory pathways. The primary mechanism often investigated is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com
Several pyrimidine analogs have been identified as effective anti-inflammatory agents in various in vitro assays. juniperpublishers.com For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Similarly, some pyrano[2,3-d]pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov
In a study evaluating newly synthesized pyrimidine derivatives, compounds L1 and L2 displayed high selectivity in inhibiting COX-2 over COX-1. mdpi.comnih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, these compounds demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cell growth, indicating their potential to control inflammatory cell proliferation. mdpi.comnih.gov
Another study on pyrimidine analogs reported a compound, 2a, with an IC50 value of 3.5 μM for in vitro anti-inflammatory activity, which was compared to the standard drug celecoxib (B62257) (IC50 of 0.65 μM). tandfonline.com Additionally, some pyrimidine derivatives have been found to inhibit protein denaturation, a hallmark of inflammation. researchgate.net
The following table summarizes the in vitro anti-inflammatory activity of selected pyrimidine derivatives from various studies.
| Compound Class | Assay | Target | Key Findings | Reference |
| Pyrazolo[3,4-d]pyrimidines | COX inhibitor screening | COX-1/COX-2 | Inhibition of PGE2 production | nih.gov |
| Pyrano[2,3-d]pyrimidines | COX-2 inhibition assay | COX-2 | Potent suppression of COX-2 activity | nih.gov |
| Pyrimidine derivatives L1 & L2 | TMPD oxidation assay | COX-1/COX-2 | High selectivity towards COX-2 inhibition | mdpi.comnih.gov |
| Pyrimidine analog 2a | Enzyme immunoassay (EIA) | COX-2 | IC50 of 3.5 μM | tandfonline.com |
| Various Pyrimidine Derivatives | Protein denaturation inhibition | Protein | Inhibition of protein denaturation | researchgate.net |
Other Reported In Vitro Biological Activities of Pyrimidine-4-carboxylic Acid Derivatives
Beyond anti-inflammatory effects, the pyrimidine scaffold is associated with a wide array of other biological activities. These diverse activities underscore the versatility of the pyrimidine nucleus in medicinal chemistry. researchgate.net
Antimicrobial Activity: Several pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. juniperpublishers.comsemanticscholar.orgmdpi.com For instance, a study on thieno[2,3-d]pyrimidine-4-carboxylic acid amides revealed a broad spectrum of antimicrobial activity for certain derivatives. uran.ua
Anticancer and Antiproliferative Activity: The pyrimidine core is a constituent of nucleic acids, making its derivatives promising candidates for anticancer drug development. juniperpublishers.com Various pyrimidine derivatives have been investigated for their ability to inhibit the growth of different cancer cell lines.
Enzyme Inhibition: A library of pyrimidine-4-carboxamides was evaluated for their inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govnih.govacs.org This highlights the potential of pyrimidine-4-carboxylic acid derivatives to modulate specific enzymatic pathways.
The following table provides a summary of other reported in vitro biological activities for pyrimidine derivatives.
| Activity | Compound Class | Assay | Key Findings | Reference |
| Antimicrobial | Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | Agar diffusion and microdilution | Broad-spectrum antimicrobial activity | uran.ua |
| Antioxidant | Pyrimidine derivatives L1 & L2 | ROS assay | Reduction of free radical levels | mdpi.comnih.gov |
| Enzyme Inhibition | Pyrimidine-4-carboxamides | NAPE-PLD inhibition assay | Nanomolar potency as NAPE-PLD inhibitors | nih.govnih.govacs.org |
Mechanistic Hypotheses Derived from In Vitro Data
Based on the in vitro data from studies on various pyrimidine derivatives, several mechanistic hypotheses can be proposed for the potential biological activities of compounds like this compound.
The primary proposed mechanism for the anti-inflammatory activity of many pyrimidine derivatives is the inhibition of COX enzymes , particularly COX-2. nih.govmdpi.com This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. The presence of a carboxylic acid moiety, as in this compound, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and may play a role in binding to the active site of COX enzymes.
Furthermore, some pyrimidine derivatives may exert their anti-inflammatory effects by inhibiting the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. nih.gov The inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation, is another potential mechanism.
Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides have provided insights into the structural requirements for specific biological activities. For example, in the case of NAPE-PLD inhibitors, the substituents at different positions of the pyrimidine ring were found to be crucial for potency and physicochemical properties. nih.govnih.govacs.org Conformational restriction and the introduction of specific functional groups were shown to significantly enhance inhibitory activity. nih.gov These findings suggest that the oxane ring in this compound could influence its biological activity by affecting its conformation and interaction with biological targets.
The antioxidant activity observed in some pyrimidine derivatives is likely due to their ability to scavenge free radicals, which can contribute to their anti-inflammatory and cytoprotective effects. mdpi.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Innovative and Sustainable Synthetic Routes
The advancement of novel therapeutics is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research should prioritize the development of innovative and sustainable synthetic routes to 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid and its derivatives. A significant focus should be placed on green chemistry principles to minimize the environmental impact of chemical synthesis. benthamdirect.comnih.govpowertechjournal.com
Multicomponent reactions (MCRs) represent a particularly promising avenue for the sustainable synthesis of highly substituted pyrimidines. bohrium.comacs.org These reactions, which involve the combination of three or more starting materials in a single step, offer numerous advantages over traditional linear syntheses, including reduced waste, lower energy consumption, and increased atomic economy. The development of novel MCRs for the regioselective synthesis of pyrimidines from readily available starting materials, such as alcohols and amidines, would be a significant advancement. acs.org
Furthermore, the exploration of alternative energy sources, such as microwave and ultrasound irradiation, can significantly enhance reaction rates and yields while reducing energy consumption. powertechjournal.com The use of environmentally friendly solvents, or even solvent-free reaction conditions, should also be a key consideration. powertechjournal.com The development of reusable and heterogeneous catalysts can further contribute to the sustainability of the synthetic process. powertechjournal.com
| Synthetic Strategy | Key Advantages | Potential Starting Materials | Relevant Research Focus |
| Multicomponent Reactions (MCRs) | Reduced waste, lower energy consumption, increased atomic economy | Alcohols, Amidines, Malononitrile | Development of novel, regioselective MCRs for pyrimidine (B1678525) synthesis. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields | Chalcones, Urea (B33335) | Optimization of reaction conditions for rapid and efficient synthesis. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved energy efficiency | - | Exploration of sonochemistry for the synthesis of pyrimidine derivatives. |
| Green Catalysis | Reusability, reduced environmental impact | - | Development of novel metal-free and heterogeneous catalysts. |
Advanced SAR Elucidation Through Fragment-Based Approaches
A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to the optimization of lead compounds in drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying and optimizing novel drug candidates. nih.govcrystalsfirst.comnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The structural information gleaned from these fragment-target interactions can then be used to guide the design of more potent and selective inhibitors. nih.gov
Future research should employ FBDD to elucidate the SAR of this compound. By identifying key binding interactions between fragments and a specific biological target, researchers can systematically modify the structure of the parent compound to enhance its activity. mdpi.com Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the binding modes of fragments and guiding the optimization process. mdpi.com
| FBDD Strategy | Description | Key Techniques | Expected Outcome |
| Fragment Screening | Identification of low-molecular-weight compounds that bind to the target. | X-ray Crystallography, NMR Spectroscopy, Surface Plasmon Resonance (SPR) | Identification of initial "hit" fragments with weak binding affinity. |
| Fragment Growing | Modification of a hit fragment to increase its size and affinity for the target. | Structure-Based Design, Synthetic Chemistry | Development of more potent compounds with improved binding. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | Structure-Based Design, Synthetic Chemistry | Creation of novel compounds with high affinity and selectivity. |
| Fragment Merging | Combining the structural features of multiple overlapping fragments into a single molecule. | Computational Modeling, Synthetic Chemistry | Design of optimized lead compounds with enhanced pharmacological properties. |
Integration of Machine Learning in Computational Studies
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. nih.govscirp.org These computational tools can be leveraged to accelerate the identification and optimization of novel drug candidates by predicting their biological activity and physicochemical properties. nih.gov
Future computational studies on this compound should incorporate ML algorithms to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govscirp.org These models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel derivatives. nih.gov ML models, such as artificial neural networks (ANNs), have shown superior predictive performance compared to traditional linear regression methods. scirp.org
| Machine Learning Application | Description | Potential Algorithms | Expected Impact |
| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM) | Accelerated identification of potent analogues and prioritization of synthetic efforts. |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Docking simulations enhanced with ML scoring functions | Rapid identification of diverse chemical scaffolds with desired biological activity. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Deep Neural Networks (DNNs), Random Forest | Early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Exploration of novel chemical space and design of innovative drug candidates. |
Exploration of Novel In Vitro Biological Targets and Pathways
The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. nih.govchemimpex.com While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest potential interactions with a variety of enzymes and receptors.
Future research should focus on the systematic in vitro screening of this compound against a diverse panel of biological targets to identify novel therapeutic applications. Kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer, represent a promising class of targets for pyrimidine derivatives. mdpi.com Additionally, enzymes involved in nucleotide metabolism and proteins mediating inflammatory pathways are also worthy of investigation.
| Potential Target Class | Examples of Specific Targets | Therapeutic Area | Rationale |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bromodomain-containing protein 4 (BRD4) | Oncology | Pyrimidine is a common scaffold in many approved kinase inhibitors. |
| Dihydrofolate Reductase (DHFR) | - | Infectious Diseases, Oncology | The pyrimidine ring is a key component of the natural substrate for DHFR. |
| Cyclooxygenase (COX) Enzymes | COX-1, COX-2 | Inflammation | Some pyrimidine derivatives have demonstrated anti-inflammatory activity. |
| Sirtuins | SIRT1, SIRT2, SIRT3 | Metabolic Disorders, Oncology | Certain carboxylic acid-containing compounds have shown activity against sirtuins. nih.gov |
Design of Targeted Libraries for Specific In Vitro Screening
To efficiently explore the therapeutic potential of this compound, the design and synthesis of targeted chemical libraries are essential. rsc.org These libraries should be designed to systematically probe the SAR around the core scaffold, allowing for the rapid identification of compounds with improved activity and selectivity.
A diversity-oriented synthesis (DOS) approach can be employed to generate a library of structurally diverse pyrimidine derivatives. rsc.org This strategy enhances the probability of discovering compounds with unique biological activities by exploring a broad region of chemical space. rsc.org The synthesized libraries can then be screened against specific biological targets using high-throughput screening (HTS) methodologies. rsc.org DNA-encoded libraries (DELs) also offer a powerful platform for the rapid synthesis and screening of large numbers of compounds. nih.gov
| Library Design Strategy | Description | Key Features | Screening Approach |
| Diversity-Oriented Synthesis (DOS) | Creates structurally diverse molecules to explore a wide range of biological activities. | High structural complexity and diversity. | High-Throughput Screening (HTS) against a panel of targets. |
| Focused Library Design | Synthesizes analogues of a lead compound to optimize its activity against a specific target. | Systematic modification of specific substituents. | Target-specific in vitro assays. |
| DNA-Encoded Libraries (DELs) | Attaches a unique DNA barcode to each molecule, enabling the screening of large libraries. | Massive library size, efficient screening process. | Affinity-based selection followed by DNA sequencing. |
Q & A
Q. How can researchers transition from in vitro to in vivo efficacy studies for lead compounds?
- Methodology :
- Pharmacokinetic profiling : Assess plasma stability, half-life, and tissue distribution in rodent models.
- Infection models : Use murine thigh or lung infection models with clinical P. aeruginosa strains.
- Dose optimization : Align with safety margins from cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
